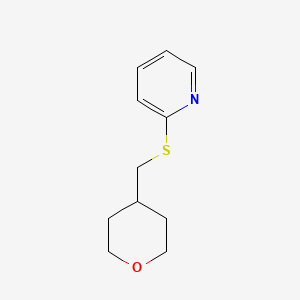

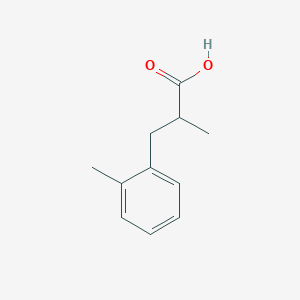

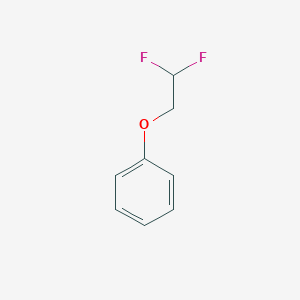

2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine has been explored in various studies. One approach involves the reaction of an isothiocyanate with the carbanion of a cyclic precursor to prepare secondary thioamides, which are structurally related to the compound of interest . Another study describes the synthesis of 5-substituted 4,5,6,7-tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives, which share a similar tetrahydropyran moiety and exhibit a range of biological activities . These methods highlight the versatility of synthetic routes available for the generation of compounds with the tetrahydropyran structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine has been characterized using various techniques. For instance, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using single-crystal X-ray diffraction, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . This suggests that compounds with the tetrahydropyran moiety can adopt a relatively planar conformation, which may influence their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of compounds containing the tetrahydropyran ring has been studied, particularly in the context of heterocyclic synthesis. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which are structurally related to the compound of interest, have been shown to react with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . This demonstrates the potential for the tetrahydropyran moiety to participate in a range of chemical reactions, leading to diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine derivatives can be inferred from related compounds. For example, the tetraprotonated form of tetra(2-pyridyl)pyrazine, which shares the pyridine moiety, forms hydrogen bonds in its crystal structure, indicating a propensity for hydrogen bonding in compounds with pyridine rings . Additionally, the presence of the tetrahydropyran ring in the molecule may influence its solubility, lipophilicity, and overall pharmacokinetic profile, as seen in other compounds with similar structural features .

Aplicaciones Científicas De Investigación

Synthesis and Coordination Chemistry

Research on derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine highlights the synthesis of related ligand types and their complex chemistry, emphasizing the development of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005). This suggests the potential of 2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine in facilitating the development of novel compounds with unique electronic and sensing properties.

Luminescence and Biological Sensing

Studies on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands indicate the importance of the ancillary ligand in color tuning and the potential applications in organic light-emitting devices and biological labeling (Stefano Stagni et al., 2008). This underscores the significance of pyridine derivatives, like 2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine, in the design and synthesis of materials with specific photophysical properties.

Spin-Crossover and Magnetic Properties

The study of spin-crossover phenomena in iron(II)/dipyrazolylpyridine complexes exhibiting high-spin Jahn-Teller distortion reveals the intricate balance between molecular structure and electronic properties, leading to unexpected phase changes and spin transitions (Laurence J Kershaw Cook et al., 2015). This indicates the potential application of structurally similar compounds in the development of switchable magnetic materials.

Biomedical Applications

The biomedical applications of pyrazolo[3,4-b]pyridines, which share a structural motif with the compound , highlight the diversity of substituents and the synthetic methods used for their synthesis, leading to significant interest in their use in various pharmacological fields (Ana Donaire-Arias et al., 2022). This suggests the versatility of pyridine derivatives in drug development and other medical applications.

Propiedades

IUPAC Name |

2-(oxan-4-ylmethylsulfanyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-6-12-11(3-1)14-9-10-4-7-13-8-5-10/h1-3,6,10H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWIWNIAKFUBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CSC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)